[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, and a pyrazole moiety, which is often associated with anti-inflammatory and analgesic properties.
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include chlorinated aromatic compounds, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final compound.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential anti-inflammatory and analgesic properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds to 7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone include other triazolopyrimidine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClF3N6O |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(1,3-dimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H14ClF3N6O/c1-9-12(7-27(2)26-9)15(29)13-14(10-3-5-11(19)6-4-10)28-17(23-8-24-28)25-16(13)18(20,21)22/h3-8,14H,1-2H3,(H,23,24,25) |
InChI Key |
KMPHSWIXNNAQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F)C |
Origin of Product |
United States |
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